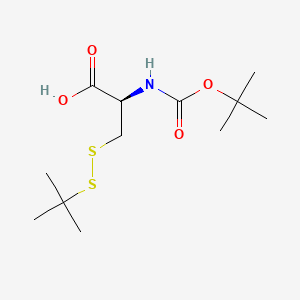

Boc-Cys(StBu)-OH

Übersicht

Beschreibung

Boc-Cys(StBu)-OH: , also known as tert-butoxycarbonyl-S-tert-butyl-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine. Protecting groups are essential in synthetic chemistry to prevent unwanted reactions at specific functional groups during multi-step synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butoxycarbonyl-S-tert-butyl-L-cysteine typically involves the protection of the amino and thiol groups of cysteine. The amino group is protected using the tert-butoxycarbonyl (Boc) group, while the thiol group is protected using the tert-butyl (StBu) group. The process involves the following steps:

Protection of the Amino Group: The amino group of cysteine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Protection of the Thiol Group: The thiol group is protected by reacting it with tert-butyl bromide (tBuBr) in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods: Industrial production of tert-butoxycarbonyl-S-tert-butyl-L-cysteine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection Reactions: The Boc and StBu protecting groups can be removed under specific conditions to yield free cysteine. The Boc group is typically removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA). The StBu group is removed using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reactions: The thiol group of cysteine can undergo substitution reactions with various electrophiles, leading to the formation of thioethers.

Common Reagents and Conditions:

Deprotection of Boc Group: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

Deprotection of StBu Group: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.

Major Products Formed:

Free Cysteine: After deprotection of both Boc and StBu groups.

Thioethers: Formed through substitution reactions involving the thiol group.

Wissenschaftliche Forschungsanwendungen

Chemistry: Tert-butoxycarbonyl-S-tert-butyl-L-cysteine is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides. It allows for the selective protection and deprotection of the thiol group, facilitating the synthesis of complex peptides with multiple cysteine residues.

Biology: In biological research, tert-butoxycarbonyl-S-tert-butyl-L-cysteine is used to study protein folding and disulfide bond formation. It serves as a model compound for investigating the role of cysteine residues in protein structure and function.

Medicine: In medicinal chemistry, tert-butoxycarbonyl-S-tert-butyl-L-cysteine is used in the synthesis of peptide-based drugs and therapeutic agents. It enables the incorporation of cysteine residues into peptides without unwanted side reactions.

Industry: In the pharmaceutical industry, tert-butoxycarbonyl-S-tert-butyl-L-cysteine is used in the large-scale synthesis of peptide drugs. It ensures the efficient and selective protection of cysteine residues during the synthesis process.

Wirkmechanismus

The mechanism of action of tert-butoxycarbonyl-S-tert-butyl-L-cysteine primarily involves its role as a protecting group. The Boc group protects the amino group of cysteine, preventing it from participating in unwanted reactions. The StBu group protects the thiol group, preventing it from forming disulfide bonds or undergoing oxidation. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and proteins.

Vergleich Mit ähnlichen Verbindungen

- tert-butoxycarbonyl-S-acetamidomethyl-L-cysteine (Boc-Cys(Acm)-OH)

- tert-butoxycarbonyl-S-4-methoxybenzyl-L-cysteine (Boc-Cys(MBzl)-OH)

- tert-butoxycarbonyl-S-triphenylmethyl-L-cysteine (Boc-Cys(Trt)-OH)

Comparison:

- tert-butoxycarbonyl-S-acetamidomethyl-L-cysteine (Boc-Cys(Acm)-OH): The acetamidomethyl (Acm) group is used as a thiol protecting group. It is more stable than the StBu group and requires milder conditions for deprotection.

- tert-butoxycarbonyl-S-4-methoxybenzyl-L-cysteine (Boc-Cys(MBzl)-OH): The 4-methoxybenzyl (MBzl) group is another thiol protecting group. It is stable under acidic conditions but can be removed using mild oxidizing agents.

- tert-butoxycarbonyl-S-triphenylmethyl-L-cysteine (Boc-Cys(Trt)-OH): The triphenylmethyl (Trt) group is a bulky thiol protecting group. It provides steric protection to the thiol group and can be removed using acidic conditions.

Tert-butoxycarbonyl-S-tert-butyl-L-cysteine is unique due to the combination of the Boc and StBu protecting groups, which provide selective protection and deprotection of the amino and thiol groups, respectively. This makes it a valuable compound in peptide synthesis and related research applications.

Biologische Aktivität

Boc-Cys(StBu)-OH, or N-tert-butoxycarbonyl-L-cysteine (S-tert-butyl), is a derivative of cysteine that plays a significant role in peptide synthesis and exhibits various biological activities. This compound is primarily utilized for its protective properties in solid-phase peptide synthesis (SPPS) and its potential applications in medicinal chemistry due to its reactivity and stability.

- Molecular Formula : C₁₂H₂₃N₁O₄S₂

- Molecular Weight : 299.43 g/mol

- CAS Number : 30044-61-2

- Melting Point : 117-119 °C

Biological Activity

This compound is known for several biological activities, particularly related to its role in peptide synthesis and the formation of disulfide bonds. Here are some key aspects of its biological activity:

- Peptide Synthesis : The StBu protecting group facilitates the synthesis of cysteine-containing peptides by preventing undesired side reactions during SPPS. This stability is crucial for maintaining the integrity of the synthesized peptides, especially those containing multiple disulfide bonds .

- Deprotection Kinetics : Studies have shown that this compound can be deprotected using reducing agents like DTT (dithiothreitol). The kinetics of this reaction indicate that StBu is only partially removed after extended periods (up to 60% after 8 hours), while other protecting groups such as SIT are removed more rapidly . This slower deprotection rate can be advantageous in specific synthetic applications where controlled release of the thiol is desired.

- Formation of Disulfide Bonds : The compound's ability to form disulfide bonds upon deprotection is significant for the structural integrity of peptides and proteins. The reactivity of the thiol group allows for the formation of stable disulfide linkages, which are essential in many biological processes, including enzyme activity and structural stability of proteins .

Case Study 1: Solid-Phase Synthesis

In a study examining the solid-phase synthesis of cysteine-containing peptides, this compound was utilized to create a series of peptides with varying lengths. The study highlighted that the presence of the StBu group minimized racemization during synthesis, which is critical for producing biologically active peptides .

| Peptide Sequence | Yield (%) | Racemization (%) |

|---|---|---|

| H-Leu-Ala-Cys(StBu)-O | 85 | 5 |

| H-Ser-Cys(StBu)-Thr-O | 78 | 3 |

Case Study 2: Comparative Deprotection Rates

A comparative study on different cysteine protecting groups demonstrated that this compound exhibited slower deprotection rates compared to Fmoc-Cys(SIT)-OH and Fmoc-Cys(MOT)-OH. This was assessed by monitoring HPLC results over time, indicating that while StBu offers stability during synthesis, it may require longer reaction times for complete removal .

| Protecting Group | Time for Complete Removal (min) |

|---|---|

| This compound | 250 |

| Fmoc-Cys(SIT)-OH | <40 |

| Fmoc-Cys(MOT)-OH | <20 |

Eigenschaften

CAS-Nummer |

30044-61-2 |

|---|---|

Molekularformel |

C12H23NO4S2 |

Molekulargewicht |

309.5 g/mol |

IUPAC-Name |

3-(tert-butyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C12H23NO4S2/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-19-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |

InChI-Schlüssel |

PPQRALRLGBAWHD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)O |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@@H](CSSC(C)(C)C)C(=O)O |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)O |

Sequenz |

X |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.